molecular formula C9H10N2O B1329237 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 64038-03-5

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1329237
CAS No.: 64038-03-5
M. Wt: 162.19 g/mol
InChI Key: YHNFRZWVZUMYEJ-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with the molecular formula C9H10N2O. It is characterized by the presence of a pyridine ring substituted with three methyl groups, a nitrile group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Another method involves the cyclization of 3,5-dimethyl-4-nitropyridine with acetonitrile in the presence of a reducing agent such as iron powder. This reaction is carried out under an inert atmosphere, and the product is purified using column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The starting materials are mixed in a reactor, and the reaction is monitored using analytical techniques such as gas chromatography. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions with reagents such as bromine or chlorine, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Bromine, chlorine; reactions are conducted in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds such as:

    1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.

    1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Differentiated by the position of the methyl groups and the presence of a carboxylic acid group.

    2-Oxo-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the methyl groups present in this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4,6-trimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNFRZWVZUMYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214058
Record name Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64038-03-5
Record name Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64038-03-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-methyl cyanoacetamide (113 g., 1.15 mole), 2,4-pentanedione (115 g., 1.15 mole), piperidine (11.5 ml.) and anhydrous ethanol (250 ml.) are refluxed with stirring for 3 hours. The mixture is allowed to stand overnight at room temperature and the white crystalline precipitate is collected by filtration to give 1-methyl-3-cyano-4,6-dimethylpyrid-2-one, 144 g. (77.4% yield), mp. 202°-205° C.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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